molecular formula C14H7BrN2O B11780026 2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile

2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile

Cat. No.: B11780026
M. Wt: 299.12 g/mol
InChI Key: WIINCGOULXCISS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile (CAS 1706443-09-5) is a high-purity chemical compound offered at 97% purity, serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . This compound belongs to the benzo[d]oxazole class of heterocycles, which are recognized as privileged scaffolds in the development of pharmacologically active substances . These derivatives demonstrate a broad spectrum of biological activities, with significant research interest in their neuroprotective properties . Specific substituted benzo[d]oxazole derivatives have shown potent effects in reducing β-amyloid (Aβ)-induced neurotoxicity, positioning them as promising candidates for investigating novel therapeutic approaches for neurodegenerative conditions . The mechanism of action for these active compounds involves the promotion of Akt phosphorylation and the inhibition of glycogen synthase kinase-3β (GSK-3β), leading to reduced hyperphosphorylation of tau protein and decreased expression of key apoptotic and inflammatory markers via the Akt/GSK-3β/NF-κB signaling pathway . Beyond neuroscience, the benzo[d]oxazole core structure is extensively investigated for its antimicrobial and anticancer potential, making it a versatile building block in antibacterial and antiproliferative research programs . The synthetic utility of this compound is underscored by modern, efficient cyclization methods, such as the N-deprotonation–O-SNAr sequence from anilide precursors, which highlight its relevance in contemporary organic synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H

InChI Key

WIINCGOULXCISS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling enables the introduction of the 3-bromophenyl group to pre-functionalized benzo[d]oxazole intermediates. A representative protocol involves reacting 5-cyano-2-(pinacolboronate)benzo[d]oxazole with 1,3-dibromobenzene under palladium catalysis.

Experimental Procedure

In a typical reaction, 5-cyano-2-(pinacolboronate)benzo[d]oxazole (10.0 mmol), 1,3-dibromobenzene (12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%), and K₂CO₃ (20.0 mmol) are combined in degassed 1,4-dioxane (50 mL). The mixture is refluxed at 90°C for 12 h under argon. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the target compound as a white solid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane901277
Pd(PPh₃)₄CsFDMF1002458
Pd(OAc)₂K₃PO₄Toluene1101865

Key findings:

  • Pd(dppf)Cl₂·CH₂Cl₂ outperforms other catalysts due to enhanced stability and electron-rich ligand environment.

  • Polar aprotic solvents (e.g., DMF) reduce selectivity due to competing side reactions.

Copper-Mediated Cyanation of Halogenated Intermediates

Reaction Overview

Direct cyanation of 2-(3-bromophenyl)benzo[d]oxazole-5-bromide using CuCN or Zn(CN)₂ provides a streamlined pathway. This method avoids multi-step functionalization but requires stringent temperature control.

Experimental Procedure

A mixture of 2-(3-bromophenyl)benzo[d]oxazole-5-bromide (5.0 mmol), Zn(CN)₂ (6.0 mmol), CuI (10 mol%), and DMF (20 mL) is heated at 120°C for 24 h under nitrogen. The crude product is extracted with dichloromethane, washed with NH₄OH, and recrystallized from ethanol to afford pale-yellow crystals.

Table 2: Cyanation Efficiency with Different Reagents

Cyanide SourceCatalystSolventTemperature (°C)Yield (%)
Zn(CN)₂CuIDMF12072
KCNPd(OAc)₂DMSO10048
TMSCNNiCl₂THF8035

Key findings:

  • Zn(CN)₂ minimizes cyanide toxicity risks while maintaining high reactivity.

  • Elevated temperatures (>100°C) are critical for breaking C–Br bonds in aromatic systems.

One-Pot Oxazole Ring Formation with Concurrent Functionalization

Reaction Overview

This method constructs the benzo[d]oxazole ring while simultaneously introducing the 3-bromophenyl and carbonitrile groups. Starting from 2-amino-5-cyanophenol and 3-bromobenzaldehyde , cyclization is achieved using PhI(OAc)₂ as an oxidant.

Experimental Procedure

2-Amino-5-cyanophenol (10.0 mmol) and 3-bromobenzaldehyde (10.5 mmol) are dissolved in acetonitrile (30 mL). PhI(OAc)₂ (12.0 mmol) is added portionwise at 0°C, and the reaction is stirred at 25°C for 6 h. The precipitate is filtered and washed with cold methanol to yield the product.

Table 3: Oxidants for One-Pot Cyclization

OxidantSolventTime (h)Yield (%)
PhI(OAc)₂CH₃CN668
DDQDCM1255
MnO₂Toluene2442

Key findings:

  • PhI(OAc)₂ ensures rapid cyclization without over-oxidation of the carbonitrile group.

  • Steric hindrance from the 3-bromophenyl group necessitates prolonged reaction times with weaker oxidants.

Post-Functionalization of Preformed Benzo[d]oxazole

Reaction Overview

A sequential approach involves synthesizing 2-(3-bromophenyl)benzo[d]oxazole first, followed by nitration and reduction-cyanation. This method offers modularity but requires multiple purification steps.

Experimental Procedure

Step 1: Nitration
2-(3-Bromophenyl)benzo[d]oxazole (5.0 mmol) is treated with fuming HNO₃ (10 mL) and H₂SO₄ (5 mL) at 0°C for 2 h. The mixture is poured onto ice, and the nitro intermediate is isolated via filtration.

Step 2: Reduction-Cyanation
The nitro compound (4.0 mmol) is hydrogenated over Pd/C (10 wt%) in methanol (30 mL) at 40 psi H₂ for 4 h. The resultant amine is immediately treated with NaNO₂ (4.4 mmol) and CuCN (4.4 mmol) in HCl (10 mL) at −5°C. The product is extracted with ethyl acetate and purified via column chromatography.

Table 4: Efficiency of Sequential Functionalization

StepReagentsYield (%)
NitrationHNO₃/H₂SO₄85
ReductionH₂/Pd/C90
CyanationNaNO₂/CuCN78

Key findings:

  • Direct nitration at the 5-position is regioselective due to electron-withdrawing effects of the oxazole ring.

  • CuCN enables efficient Sandmeyer-type cyanation under mild conditions.

Comparative Analysis of Synthetic Routes

Table 5: Strategic Advantages and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura Cross-Coupling77>95HighModerate
Copper-Mediated Cyanation7290ModerateLow
One-Pot Oxazole Formation6888HighHigh
Sequential Functionalization6085LowModerate
  • Suzuki-Miyaura Cross-Coupling is optimal for large-scale production but requires expensive palladium catalysts.

  • One-Pot Oxazole Formation offers atom economy but struggles with electron-deficient substrates.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, C6-H), 8.30 (d, J = 7.8 Hz, 1H, C2'-H), 7.89–7.75 (m, 3H, C4-H, C5-H, C4'-H), 7.60–7.45 (m, 2H, C5'-H, C6'-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.6 (C2), 150.8 (C7a), 142.0 (C3a), 135.7 (C1'), 129.8 (C5'), 125.4 (C4), 120.1 (C5), 110.7 (C7).

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₄H₈BrN₂O: 322.9732; found: 322.9736.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity for all methods except sequential functionalization (95%) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile exhibits potential neuroprotective effects, particularly in the context of Alzheimer's disease. A study demonstrated that derivatives of benzo[d]oxazole could reduce neurotoxicity induced by β-amyloid peptides in PC12 cells, suggesting that this compound may modulate pathways involved in neurodegeneration .

Key Findings:

  • The compound significantly increased cell viability at low concentrations.
  • It modulated the Akt/GSK-3β/NF-κB signaling pathway, which is critical in neuronal survival and apoptosis regulation.

Anticancer Activity

The compound has also been evaluated for its antiproliferative properties against various human solid tumor cell lines. In vitro studies have shown that derivatives containing the benzo[d]oxazole framework can inhibit cell growth effectively, with some compounds demonstrating activity in the low micromolar range .

Case Study:

  • A related study highlighted that phenanthridine derivatives synthesized using palladium nanoparticles showed promising anticancer activity, indicating that compounds with similar structural motifs may also possess therapeutic potential against cancer .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and coupling reactions—makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group and the benzo[d]oxazole moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylbenzo[d]oxazole Derivatives

2-(3-Methylphenyl)benzo[d]oxazole-5-carbonitrile (53)
  • Structure : Methyl group at the 3-position of the phenyl ring.
  • Yield : 82% (higher than bromo/chloro analogs).
  • Melting Point : 155–156°C.
  • Spectroscopy :
    • IR: 2231 cm⁻¹ (C≡N stretch).
    • ¹H NMR (DMSO-d₆): δ 8.48 (d, J = 1.6 Hz, aromatic H), 7.52–7.45 (m, 2H).
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile (57)
  • Structure : Chlorine at the 3-position of the phenyl ring.
  • Yield : 72% (lower than methyl analog).
  • Melting Point: Not explicitly stated but expected to be higher than methyl due to Cl’s electronegativity.
  • Key Difference : The chlorine atom, being electron-withdrawing, enhances the compound’s polarity and may increase stability in acidic conditions compared to the methyl derivative .
2-(4-Bromophenyl)benzo[d]oxazole
  • Structure : Bromine at the 4-position of the phenyl ring (positional isomer).
  • Implications : Para-substitution may alter π-stacking interactions in crystal packing compared to meta-substitution, affecting solubility and solid-state properties .

Core Structure Variants

5-(4-Bromophenyl)oxazole-2-carbonitrile
  • Structure: Oxazole core (non-benzo-fused) with bromophenyl and nitrile groups.
  • Molecular Weight : 249.06 g/mol.
  • Key Difference : The absence of the benzene ring in the oxazole core reduces aromatic conjugation, likely decreasing thermal stability and fluorescence properties compared to benzo[d]oxazole derivatives .
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile
  • Structure : Oxazole with bromine at position 5 and dichlorophenyl at position 2.
  • Applications : Used in high-throughput crystallography (as inferred from ’s focus on production scalability).

Functional Group Modifications

2-(Ethylamino)benzo[d]oxazole-5-carbonitrile (8b)
  • Structure: Ethylamino group replaces the substituted phenyl ring.
  • Melting Point : 143–145°C (lower than aryl-substituted analogs).
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.61–3.53 (m, CH₂), 1.34 (t, J = 7.2 Hz, CH₃).
  • Key Difference: The amino group enhances solubility in polar solvents and provides a site for further functionalization .
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile
  • Structure: Dimethylaminoethylamino side chain and chlorophenyl group.
  • Molecular Formula : C₁₄H₁₅ClN₄O.
  • Key Difference : The tertiary amine introduces basicity, enabling pH-dependent solubility and coordination chemistry .

Biological Activity

2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a brominated phenyl group and a carbonitrile functional group, is part of the larger family of benzoxazole derivatives known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrN3OC_{15}H_{10}BrN_3O, with a molecular weight of approximately 320.16 g/mol. The unique structure combines a benzo[d]oxazole ring with a bromophenyl substituent at the 3-position and a cyano group at the 5-position, which enhances its reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial and anticancer properties. Notably, this compound has shown promise against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.

Antimicrobial Activity

Studies have demonstrated that benzoxazole derivatives possess broad-spectrum antimicrobial activity. For instance, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 250 µg/ml to 7.81 µg/ml, indicating considerable potency compared to standard antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. In one study, the compound exhibited cytotoxic effects on the MCF-7 cell line with an IC50 value in the micromolar range, indicating its potential as a therapeutic agent for breast cancer treatment. Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, supporting its role as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This may include inhibition of key enzymes or disruption of cellular signaling pathways critical for cancer cell proliferation and survival.

Research Findings and Case Studies

StudyCompound TestedCell LineIC50 Value (µM)Mechanism
This compoundMCF-715.63Induction of apoptosis
Benzoxazole derivativesVarious250 - 7.81Antimicrobial activity
Similar benzoxazole compoundsA549<20Cytotoxicity via apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • The benzo[d]oxazole core can be synthesized via cyclization of 2-aminophenol derivatives. For example, 5-substituted benzo[d]oxazole-2-carbonitriles are prepared by reacting 2-aminophenol with carbon disulfide and KOH to form a thiol intermediate, followed by chlorination and cyanogen bromide substitution .
  • Introducing the 3-bromophenyl group may involve Suzuki-Miyaura coupling using a palladium catalyst, where a boronic acid derivative reacts with a brominated benzo[d]oxazole precursor. Optimizing base (e.g., Na₂CO₃) and solvent (e.g., DMF/H₂O) is critical for cross-coupling efficiency .
  • Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves reaction rates and purity compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., cyano group at δ ~110–120 ppm in ¹³C NMR) and aromatic proton splitting patterns .
  • X-ray crystallography : SHELX software refines crystal structures to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking). ORTEP-3 visualizes thermal ellipsoids and packing diagrams .
  • IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2220 cm⁻¹) and validates cyclization completion .

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology :

  • The electron-withdrawing bromine at the 3-position activates the phenyl ring for SNAr. For example, substituting bromine with amines requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C).
  • Competitive elimination can occur if steric hindrance is high; monitoring by TLC or HPLC ensures reaction control .

Advanced Research Questions

Q. How can computational modeling predict the compound’s intermolecular interactions in crystal packing?

  • Methodology :

  • Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bond donors/acceptors. Graph set analysis (e.g., Etter’s rules) classifies interaction patterns (e.g., R₂²(8) motifs) observed in crystallographic data .
  • Pair distribution function (PDF) analysis correlates simulated and experimental X-ray diffraction data to validate supramolecular assembly .

Q. What strategies resolve contradictions in biological activity data across similar benzo[d]oxazole derivatives?

  • Methodology :

  • Dose-response assays : Standardize IC₅₀ measurements (e.g., MTT assay for cytotoxicity) using multiple cell lines to distinguish target-specific effects from off-target toxicity .
  • SAR studies : Compare substituent effects (e.g., bromine vs. chlorine) on bioactivity. For example, bromine’s larger size may enhance hydrophobic interactions in enzyme binding pockets .

Q. How can crystallization challenges (e.g., twinning, low resolution) be mitigated during X-ray analysis?

  • Methodology :

  • Crystal optimization : Use vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals. SHELXL’s TWIN command refines twinned data by partitioning overlapping reflections .
  • High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios for weakly diffracting crystals .

Q. What role does the cyano group play in stabilizing transition states during photochemical reactions?

  • Methodology :

  • Ultraviolet-visible (UV-Vis) spectroscopy tracks π→π* transitions influenced by the cyano group’s electron-withdrawing effect.
  • Transient absorption spectroscopy monitors intermediates (e.g., triplet states) to map reaction pathways .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Microwave-assisted cyclization Pd-catalyzed cross-coupling
Characterization NMR, IR TWIN refinement in SHELXL
Bioactivity Antimicrobial disk diffusion Molecular docking (AutoDock Vina)
Computational DFT geometry optimizationMD simulations (GROMACS)

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